molecular formula C8H9ClN2O2 B1428096 2-(4-Chloro-2-nitrophenyl)ethan-1-amine CAS No. 807640-64-8

2-(4-Chloro-2-nitrophenyl)ethan-1-amine

Cat. No.: B1428096
CAS No.: 807640-64-8
M. Wt: 200.62 g/mol
InChI Key: CJQZOISWBWFQGS-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of phenylethylamine, featuring a chloro and nitro substituent on the benzene ring

Scientific Research Applications

2-(4-Chloro-2-nitrophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-Chloro-2-nitrophenyl)ethan-1-amine are not well-studied. It is known that the compound can undergo transamination under the action of ω-transaminase to form an imine . This reaction is a key step in the metabolism of many biologically important compounds.

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known to undergo transamination reactions with ω-transaminase, forming an imine . This suggests that it may interact with enzymes and other biomolecules in the cell, potentially influencing their function.

Metabolic Pathways

The specific metabolic pathways involving this compound are not well understood. It is known to undergo transamination reactions with ω-transaminase , suggesting that it may be involved in amino acid metabolism or other related metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenyl)ethan-1-amine typically involves the nitration of 4-chloroacetophenone followed by reduction and amination. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenyl)ethan-1-amine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Reduction: 2-(4-Chloro-2-aminophenyl)ethan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-Chloro-2-nitrosophenyl)ethan-1-amine or this compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)ethan-1-amine: Lacks the chloro substituent, resulting in different chemical properties and reactivity.

    2-(4-Chloro-2-nitrophenyl)ethanol: Contains a hydroxyl group instead of an amine group, leading to different applications and biological activity.

    1-(4-Chloro-2-nitrophenyl)ethanone:

Uniqueness

2-(4-Chloro-2-nitrophenyl)ethan-1-amine is unique due to the presence of both chloro and nitro groups on the benzene ring, which can significantly influence its chemical behavior and interactions with other molecules. This dual substitution pattern provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(4-chloro-2-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQZOISWBWFQGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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